2,3-Dimethyl-1-propan-2-ylnaphthalene
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Overview
Description
2,3-Dimethyl-1-propan-2-ylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀ It is a derivative of naphthalene, characterized by the presence of two methyl groups and a propan-2-yl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-propan-2-ylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-propan-2-ylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: HNO₃ and H₂SO₄ for nitration, chlorosulfonic acid (HSO₃Cl) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Scientific Research Applications
2,3-Dimethyl-1-propan-2-ylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-propan-2-ylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,2,3-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison
Compared to similar compounds, 2,3-Dimethyl-1-propan-2-ylnaphthalene is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical properties, such as melting and boiling points, as well as unique interactions with biological targets.
Properties
CAS No. |
89907-31-3 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,3-dimethyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18/c1-10(2)15-12(4)11(3)9-13-7-5-6-8-14(13)15/h5-10H,1-4H3 |
InChI Key |
VLODCNGYDDGPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)C(C)C |
Origin of Product |
United States |
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